N-(5-acetyl-1-benzyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methylbenzenecarboxamide
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Description
N-(5-acetyl-1-benzyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
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Scientific Research Applications
Blood Glucose Regulation
- Synthesis of similar compounds like N-(3,6-dihydro-1(2H)-pyridinyl)benzamides revealed significant hyperglycemic and hypoglycemic activities. 5-Methyl-N-(3,6-dihydro-1(2H)-pyridinyl)benzamide notably elevated blood glucose levels, while the 4-acetyl analogue demonstrated hypoglycemic effects (Yeung & Knaus, 1987).
Analgesic Properties
- Chemical modifications to the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, similar in structure to the compound , have been explored to enhance analgesic properties. Specific modifications led to increased biological activity, particularly in para-substituted derivatives (Ukrainets et al., 2015).
Antineoplastic Potential
- Research on similar benzamide derivatives, like JS-38, indicated their role in cancer treatment, with unique metabolic properties that promote bone-marrow cell formation. These findings suggest potential antineoplastic applications for similar compounds (Zhang et al., 2011).
Antimicrobial Activity
- Several compounds structurally related to N-(5-acetyl-1-benzyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methylbenzenecarboxamide have demonstrated antimicrobial activities. For instance, 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines showed significant antimicrobial properties, indicating similar potential for the compound (Parameshwarappa & Sangapure, 2009).
Antibacterial Activity
- Related compounds, such as 1, 4-Benzoxazine analogues, have been synthesized and evaluated for their antibacterial activity against various strains. This suggests a potential application for the compound in antibacterial research (Kadian et al., 2012).
Properties
IUPAC Name |
N-(5-acetyl-1-benzyl-6-methyl-2-oxopyridin-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-9-11-19(12-10-15)22(27)24-21-13-20(17(3)26)16(2)25(23(21)28)14-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVNWOLUCKFLSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)CC3=CC=CC=C3)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.